Terephthalaldehyde
Overview
Description
Terephthalaldehyde is an organic compound with the chemical formula C₆H₄(CHO)₂. It is one of the three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring. This compound appears as a white to beige solid, typically in the form of a powder. It is soluble in many organic solvents, such as methanol, ethanol, tetrahydrofuran, and diethyl ether .
Mechanism of Action
Target of Action
Terephthalaldehyde, also known as 1,4-Benzenedialdehyde, primarily targets amines . It is used in the preparation of imines , which are also commonly referred to as Schiff bases . These imines are formed following a condensation reaction with amines .
Mode of Action
The interaction of this compound with its targets results in the formation of imines through a condensation reaction . During this reaction, water is also formed . This reaction is by definition reversible, thus creating an equilibrium between aldehyde and amine on one side, and the imine and water on the other .
Biochemical Pathways
This compound affects the biochemical pathway that leads to the formation of imines . These imines find use in the preparation of metal-organic coordination complexes . In addition, this compound is a commonly used monomer in the production of imine polymers, also called polyimines .
Pharmacokinetics
It is known that this compound is soluble in many organic solvents, such as alcohols (eg, methanol or ethanol) and ethers (eg, tetrahydrofuran or diethylether) , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of imines . These imines are relatively stable due to aromatic conjugation between the imine group and benzene ring . They find use in the preparation of metal-organic coordination complexes and are also used in the production of imine polymers, also called polyimines .
Action Environment
The action of this compound can be influenced by environmental factors such as the pH of the solution . In an acidic aqueous environment, imines will start to hydrolyse more easily . Typically, an equilibrium between the imine and aldehyde is formed, which is dependent on the concentration of the relevant compounds and the pH of the solution .
Biochemical Analysis
Biochemical Properties
Terephthalaldehyde is used in the preparation of imines, which are also commonly referred to as Schiff bases . This involves a condensation reaction with amines, during which water is also formed . Due to aromatic conjugation between the imine group and the benzene ring, the imines are relatively stable and will not easily hydrolyse back to the aldehyde .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the formation of imines . The reaction is reversible, creating an equilibrium between the aldehyde and amine on one side, and the imine and water on the other .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terephthalaldehyde can be synthesized from p-xylene in a two-step process. First, p-xylene is reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulphuric acid is introduced to produce this compound .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes, often optimized for large-scale production. The use of bromine and sulphuric acid remains common, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Terephthalaldehyde undergoes various chemical reactions, including:
Oxidation and Reduction Reactions: this compound can be oxidized to form terephthalic acid or reduced to form corresponding alcohols
Common Reagents and Conditions:
Condensation Reactions: Typically involve amines and may require acidic or basic conditions to proceed efficiently
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminium hydride are commonly used
Major Products:
Imines (Schiff Bases): Formed from condensation reactions with amines
Terephthalic Acid: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Scientific Research Applications
Terephthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of imine polymers, covalent organic frameworks, and paramagnetic microporous polymeric organic frameworks
Biology and Medicine: this compound derivatives are explored for their potential biological activities and as building blocks for drug development
Industry: It is used in the production of dyes, fluorescent whitening agents, and as a precursor for various organic compounds
Comparison with Similar Compounds
Phthalaldehyde: Another isomer of benzene dicarboxaldehyde with aldehyde groups in the ortho position
Isophthalaldehyde: An isomer with aldehyde groups in the meta position
Terephthalic Acid: The oxidized form of terephthalaldehyde
Uniqueness: this compound is unique due to its para configuration, which imparts distinct chemical properties and reactivity compared to its ortho and meta isomers. This configuration makes it particularly useful in the synthesis of imine polymers and covalent organic frameworks .
Properties
IUPAC Name |
terephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCOHFSKRZZVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27456-81-1 | |
Record name | 1,4-Benzenedicarboxaldehyde, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27456-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6060769 | |
Record name | 1,4-Benzenedicarboxaldehyde | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | Terephthalaldehyde | |
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Boiling Point |
246 °C | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
76 °C (169 °F) - closed cup | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 200 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol; soluble in ethyl ether, chloroform, alkalies | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water | |
CAS No. |
623-27-8 | |
Record name | 1,4-Benzenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Terephthaldehyde | |
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Record name | TEREPHTHALALDEHYDE | |
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Record name | 1,4-Benzenedicarboxaldehyde | |
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Record name | 1,4-Benzenedicarboxaldehyde | |
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Record name | Terephthalaldehyde | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.805 | |
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Record name | TEREPHTHALDEHYDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2Y6E4N2TS | |
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Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
117 °C | |
Record name | Terephthaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Terephthalaldehyde?
A1: this compound has the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound is commonly characterized using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]
Q3: How does the presence of two formyl groups influence the properties of this compound?
A3: The two formyl groups in this compound contribute to its reactivity, particularly in condensation reactions. They also lead to stronger covalent hydration in water compared to similar compounds like p-nitrobenzaldehyde. [, ]
Q4: What unique insights can NEXAFS spectra provide about this compound?
A4: NEXAFS spectra reveal crucial information about the electronic structure of this compound. Studies show a significant positional dependence for double substitution in the molecule and demonstrate the building block principle for NEXAFS spectral interpretation. []
Q5: How is this compound used in the synthesis of polymers?
A5: this compound acts as a monomer in various polymerization reactions. It reacts with diamines to form polyimines, with pyrrole, indole, and carbazole to create microporous polymeric organic frameworks (POFs), and with acetone to synthesize polyesters. [, , , ]
Q6: Can this compound be used to synthesize formaldehyde-free resins?
A6: Yes, this compound serves as a non-hazardous alternative to formaldehyde in the synthesis of phenolic ion-exchange resins. This approach yields formaldehyde-free resole-type phenolic resins with potential for rare-earth element recovery. []
Q7: What makes this compound suitable for fabricating biofuel cell catalysts?
A7: this compound's ability to form π-conjugated networks enhances electron transfer in biofuel cell catalysts. When used as a cross-linker in glucose oxidase-based catalysts, it improves both performance and stability compared to conventional glutaraldehyde. []
Q8: How does this compound contribute to the synthesis of large-pore carbon nanoparticles?
A8: In a sol-gel approach, this compound reacts with phloroglucinol to form a polymeric network, serving as a carbon precursor. This method leads to the formation of carbon nanoparticles with high surface area and large pore volume. []
Q9: Can this compound be utilized in asymmetric synthesis?
A9: Yes, this compound has been successfully employed in asymmetric reactions. Notably, its diethylation with diethylzinc, catalyzed by chiral ligands like N,N-di(n-butyl)norephedrine, leads to the synthesis of practically optically pure diols. []
Q10: Is this compound used in the synthesis of heterocyclic compounds?
A10: Yes, this compound serves as a key building block in the synthesis of various heterocyclic systems. Examples include its use in preparing 1,3-oxazepine-4,7-diones and 1,3-diazepine-4,7-diones via reactions with substituted anilines, maleic anhydride, and phthalic anhydride. []
Q11: Have computational methods been employed to study this compound?
A11: Yes, computational techniques like CNDO have been used to calculate the fn→π values for the n→π absorptions of this compound. These calculations provide valuable insights into the electronic transitions and spectral properties of the molecule. []
Q12: Are there specific challenges in formulating this compound due to its stability?
A12: While the provided research doesn't explicitly address formulation challenges, this compound's reactivity, especially towards nucleophiles, might necessitate careful consideration during formulation to ensure stability.
Q13: How is this compound monitored during synthesis and purification?
A13: Thin Layer Chromatography (TLC) is a common technique for monitoring reactions involving this compound. [] Additionally, spectroscopic methods like IR and NMR are valuable for characterizing the compound and confirming its purity. [, , , , , ]
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